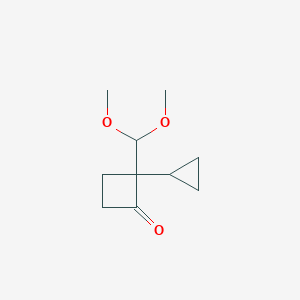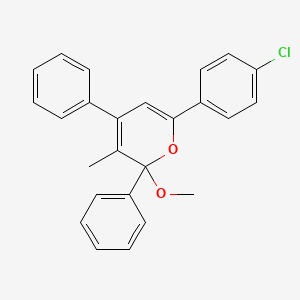
Methyl 4-oxo-5-(triphenyl-lambda5-phosphanylidene)pentanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 4-oxo-5-(triphenyl-lambda5-phosphanylidene)pentanoate is a complex organic compound with the molecular formula C24H23O3P. This compound is known for its unique structure, which includes a phosphanylidene group, making it a subject of interest in various fields of chemistry and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-oxo-5-(triphenyl-lambda5-phosphanylidene)pentanoate typically involves the reaction of triphenylphosphine with an appropriate ester or ketone. The reaction conditions often require a solvent such as chloroform or dichloromethane and may involve heating to facilitate the reaction. The process can be summarized as follows:
Reactants: Triphenylphosphine and an ester or ketone.
Solvent: Chloroform or dichloromethane.
Conditions: Heating to a specific temperature to promote the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
Methyl 4-oxo-5-(triphenyl-lambda5-phosphanylidene)pentanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the phosphanylidene group.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Lithium aluminum hydride.
Solvents: Chloroform, dichloromethane, ethanol.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phosphine oxides, while reduction can produce phosphines.
Wissenschaftliche Forschungsanwendungen
Methyl 4-oxo-5-(triphenyl-lambda5-phosphanylidene)pentanoate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in Wittig reactions to form alkenes.
Biology: Studied for its potential interactions with biological molecules.
Medicine: Investigated for its potential therapeutic properties.
Industry: Utilized in the synthesis of various organic compounds and materials.
Wirkmechanismus
The mechanism of action of Methyl 4-oxo-5-(triphenyl-lambda5-phosphanylidene)pentanoate involves its ability to act as a nucleophile or electrophile, depending on the reaction conditions. The phosphanylidene group plays a crucial role in its reactivity, allowing it to participate in various chemical transformations.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Methyl (triphenylphosphoranylidene)acetate
- Triphenylphosphine oxide
- Triphenylphosphine
Uniqueness
Methyl 4-oxo-5-(triphenyl-lambda5-phosphanylidene)pentanoate is unique due to its specific structure, which includes both a phosphanylidene group and an ester functionality. This combination allows it to participate in a broader range of chemical reactions compared to similar compounds.
Eigenschaften
| 84028-77-3 | |
Molekularformel |
C24H23O3P |
Molekulargewicht |
390.4 g/mol |
IUPAC-Name |
methyl 4-oxo-5-(triphenyl-λ5-phosphanylidene)pentanoate |
InChI |
InChI=1S/C24H23O3P/c1-27-24(26)18-17-20(25)19-28(21-11-5-2-6-12-21,22-13-7-3-8-14-22)23-15-9-4-10-16-23/h2-16,19H,17-18H2,1H3 |
InChI-Schlüssel |
QMKOFSHNERZWOC-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=O)CCC(=O)C=P(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-[(Pyridin-2-yl)amino]cyclohexan-1-one](/img/structure/B14415328.png)

![3-[4-(Sulfanylmethyl)phenyl]propanoic acid](/img/structure/B14415347.png)




![(2-Azaspiro[5.5]undec-8-en-2-yl)(1,3-thiazolidin-3-yl)methanone](/img/structure/B14415378.png)
